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Compound of Interest

Compound Name:
Methyl 2-formylcyclobutane-1-

carboxylate

CAS No.: 129740-69-8

Cat. No.: B148325

Get Quote

Product Identity:

IUPAC Name: Methyl 2-formylcyclobutane-1-carboxylate[1][2]

CAS Number: 129740-69-8[1][2]

Molecular Formula: C

H

O

[3][4]

Molecular Weight: 142.15 g/mol [1][3]

Core Scaffold: 1,2-Disubstituted Cyclobutane[1]
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In drug discovery, the cyclobutane ring acts as a rigid spacer that orients pharmacophores in

specific vectors. However, the utility of Methyl 2-formylcyclobutane-1-carboxylate depends

entirely on its stereochemistry (cis vs. trans).[1] The trans-isomer is often preferred for linear

scaffold extension, while the cis-isomer favors turn-inducing conformations.[1]

Unlike flexible acyclic chains, the cyclobutane ring puckering leads to complex second-order

effects in NMR. This guide focuses on distinguishing these isomers and validating purity

against common synthetic byproducts.

Experimental Protocol
Sample Preparation
To minimize signal overlap from the puckering ring protons, solvent selection is critical.

Preferred Solvent: Benzene-

(C

D

) or Toluene-

.[1]

Reasoning: Aromatic solvents induce an Anisotropic Collision-Induced Shift (ASIS), often

resolving the overlapping multiplets of the cyclobutane ring protons (H3/H4) better than

Chloroform-

(CDCl

).[1]

Standard Solvent: CDCl

(containing 0.03% TMS).

Usage: Acceptable for routine purity checks but may obscure fine coupling constants

required for cis/trans assignment.
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Concentration: 10–15 mg in 0.6 mL solvent. High concentration can induce stacking effects

that shift the aldehyde peak.

Instrument Parameters
Frequency: Minimum 400 MHz (600 MHz recommended for clear resolution of H1/H2

coupling).

Pulse Sequence: Standard 1D proton (zg30).

Relaxation Delay (D1): Set to

5 seconds. The aldehyde proton typically has a long T1 relaxation time; insufficient delay will
reduce integration accuracy relative to the methyl ester.

1H NMR Spectrum Analysis
The spectrum is defined by three distinct zones: the deshielded aldehyde, the shielded methyl

ester, and the complex "roofing" multiplets of the cyclobutane ring.

Spectral Assignments (in CDCl )[5]
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Proton
Environment

Approx. Shift (

ppm)
Multiplicity Integration

Coupling (

) / Diagnostic
Note

-CHO (Aldehyde) 9.60 – 9.85 Doublet (d) 1H

Diagnostic for

isomer

assignment.[1]

is typically 1.5–

3.0 Hz.[1]

-OCH

(Ester)
3.65 – 3.75 Singlet (s) 3H

Sharp singlet.[1]

Impurities often

appear as

satellites here.

H-1 (Alpha to

Ester)
3.20 – 3.45 Multiplet (m) 1H

Deshielded by

carbonyl.[1]

H-2 (Alpha to

CHO)
3.05 – 3.30 Multiplet (m) 1H

Often overlaps

with H-1.[1]

H-3 / H-4 (Ring

CH

)

1.80 – 2.40 Complex (m) 4H

"Roofing" effect

common.[1]

Higher field than

H1/H2.

Distinguishing Cis vs. Trans Isomers
The most critical analysis is determining the relative stereochemistry of the substituents at

positions 1 and 2. This relies on the Karplus relationship applied to the rigid cyclobutane ring.

The Vicinal Coupling Rule (

):

Cis-Isomer: The dihedral angle is nearly 0° (pseudo-eclipsed).[1] This results in a larger

coupling constant (
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).[1]

Trans-Isomer: The dihedral angle approaches 150° (pseudo-diequatorial).[1] Contrary to

cyclohexane systems, the trans coupling in cyclobutanes is often smaller (

) due to ring puckering and electronegativity effects.

Chemical Shift Trends:

Aldehyde Signal: The cis-aldehyde proton is typically more shielded (upfield, lower ppm)

than the trans-aldehyde due to the proximity of the ester oxygen lone pairs.[1]

Ring Protons: In the cis-isomer, H1 and H2 are closer in chemical shift, often leading to a

higher-order AA'BB' or ABXY system.[1]

Comparative Analysis: NMR vs. Alternatives
This section objectively compares 1H NMR against Gas Chromatography-Mass Spectrometry

(GC-MS) for analyzing this specific scaffold.

Comparison Matrix
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Feature
1H NMR

(Recommended)
GC-MS (Alternative) Performance Verdict

Isomer Resolution

High. Directly

measures

-coupling to assign

absolute configuration

(cis vs trans).[1]

Medium. Separates

isomers based on

boiling point/polarity,

but cannot assign

structure without a

known reference

standard.

NMR Wins for

structural proof.

Functional Group

Verification

High. Distinct signals

for Aldehyde (9.8

ppm) and Ester (3.7

ppm).

Medium. Fragments

(M-31, M-29) confirm

groups but are often

ambiguous for labile

aldehydes.[1]

NMR Wins for

functional integrity.

Sensitivity
Low. Requires mg

quantities.[1]

High. Detects trace

impurities (<0.1%).

GC-MS Wins for purity

profiling.[1]

Sample Integrity

Non-destructive.

Sample can be

recovered.[1]

Destructive.

NMR Wins for

precious

intermediates.

Why NMR is Superior for this Compound
While GC-MS is excellent for quantifying the ratio of isomers, it fails to identify which isomer is

which de novo.[1] The thermal instability of the aldehyde group can also lead to

decarbonylation in the GC injector port (forming methyl cyclobutanecarboxylate), leading to

false impurity data. NMR, performed at room temperature, avoids this artifact.

Visualization of Analytical Workflow
The following diagram outlines the logical decision tree for assigning the stereochemistry of

Methyl 2-formylcyclobutane-1-carboxylate.
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Crude Product
Methyl 2-formylcyclobutane-1-carboxylate

Dissolve in CDCl3
(or C6D6 for overlap)

Check 9.5 - 9.9 ppm region

Aldehyde Peak Present?

Measure Vicinal Coupling (J)
between H1 and H2

Yes

Check for Impurities:
- Hydrolysis (Acid): Broad singlet ~11 ppm

- Decarbonylation: Loss of 9.8 ppm

No / Weak

J = 8 - 11 Hz
(Pseudo-eclipsed)

J = 2 - 6 Hz
(Pseudo-diequatorial)

Conclusion: CIS Isomer
(Turn-inducing scaffold)

Conclusion: TRANS Isomer
(Linear scaffold)

Click to download full resolution via product page

Caption: Decision tree for stereochemical assignment of 1,2-disubstituted cyclobutanes via 1H

NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b148325/docs#advanced-characterization-guide-
methyl-2-formylcyclobutane-1-carboxylate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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